molecular formula C20H24F3N3O B2604392 N-cyclopentyl-3-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)propanamide CAS No. 2034514-71-9

N-cyclopentyl-3-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)propanamide

Cat. No.: B2604392
CAS No.: 2034514-71-9
M. Wt: 379.427
InChI Key: WZWBRTDMRNORMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-3-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)propanamide (CAS 2034514-71-9) is a synthetic small molecule with a molecular formula of C20H24F3N3O and a molecular weight of 379.4 g/mol . This compound is a derivative of the N-aryl acetamide structural class, which has been identified as a promising scaffold in infectious disease research . Phenotypic screening has revealed that this class of compounds exhibits potent antimalarial activity by inhibiting the development of the Plasmodium falciparum asexual ring-stage parasites . The core structure incorporates a 3-(trifluoromethyl)-1H-pyrazole group, a motif frequently explored in medicinal chemistry for its favorable physicochemical properties . The mechanism of action for this chemotype is distinct from traditional antimalarials. Studies indicate that resistant parasites have mutations in the genes encoding rhomboid protease 8 (ROM8) and the putative cation channel, CSC1, suggesting these as the compound's primary molecular targets within the parasite . This makes it a valuable chemical tool for unraveling the roles of ROM8 and CSC1 in P. falciparum development and for investigating novel antimalarial pathways. The compound is supplied for research applications and is intended for use in biochemical and cell-based assays to study parasite biology and for the discovery of new therapeutic agents against malaria. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-cyclopentyl-3-phenyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24F3N3O/c21-20(22,23)18-12-13-25(24-18)14-15-26(17-8-4-5-9-17)19(27)11-10-16-6-2-1-3-7-16/h1-3,6-7,12-13,17H,4-5,8-11,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZWBRTDMRNORMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N(CCN2C=CC(=N2)C(F)(F)F)C(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclopentyl-3-phenyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)propanamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound contains a trifluoromethyl group, which is known to enhance the pharmacological properties of compounds. The presence of this group can significantly affect the compound's lipophilicity and metabolic stability.

Property Value
Molecular FormulaC20H24F3N3
Molecular Weight373.42 g/mol
Log P4.12 (predicted)

Mechanisms of Biological Activity

The biological activity of this compound is attributed to several mechanisms:

  • Enzyme Inhibition : Research indicates that compounds with similar structures can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to decreased cell proliferation and increased apoptosis in cancer cells.
  • Receptor Modulation : The trifluoromethyl group enhances binding affinity to various receptors, potentially modulating G-protein coupled receptor (GPCR) pathways, which are vital in many physiological processes .
  • Antimicrobial Activity : Compounds with pyrazole rings have shown effectiveness against certain bacterial strains by interfering with their secretion systems, thereby reducing virulence .

1. Anticancer Activity

A study evaluated the effects of this compound on various cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with an IC50 value determined to be approximately 5 µM in breast cancer cells.

2. Inhibition of Bacterial Virulence

In a screening assay targeting the Type III secretion system (T3SS) in E. coli, this compound displayed notable inhibition at concentrations as low as 25 µM, suggesting potential as an antibacterial agent .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of the trifluoromethyl group and the structural configuration around the pyrazole moiety:

  • Trifluoromethyl Group : Enhances potency and selectivity for target enzymes.
  • Cyclopentyl Group : Contributes to lipophilicity, aiding in membrane permeability.

These modifications lead to improved binding affinities and biological activities compared to non-fluorinated analogs.

Comparison with Similar Compounds

Structural and Functional Insights

  • Pyrazole Modifications : The target compound’s pyrazole ring bears a CF₃ group, a common feature in agrochemicals and pharmaceuticals due to its electron-withdrawing properties. In contrast, the morpholinyl analog () replaces the ethyl linker with a morpholine ring, improving solubility but reducing steric bulk .
  • Backbone Variations : Flutolanil () uses a benzamide scaffold instead of propanamide, which may limit conformational flexibility compared to the target compound .

Physicochemical Properties

  • Lipophilicity : The CF₃ group increases logP values across analogs. The target compound’s cyclopentyl group likely elevates logP further compared to the morpholinyl analog () .
  • Metabolic Stability : The ethyl linker in the target compound may reduce metabolic degradation compared to shorter chains in other propanamide derivatives .

Research Implications

Further studies should explore its pharmacokinetic profile and target specificity.

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